1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the 2-chlorobenzyl group, and the formation of the carboxamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, the 2-chlorobenzyl group, and the carboxamide group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, the chlorine atom in the 2-chlorobenzyl group might be replaced by other groups in nucleophilic substitution reactions, and the carboxamide group might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure and the intermolecular forces between its molecules .Scientific Research Applications
Spectroscopic Investigation and Coenzyme Models
Research has delved into the spectroscopic characteristics of related dihydronicotinamides, which serve as model compounds for natural coenzymes like NADH and NMNH. These studies provide valuable insights into the conformation, absorption, and fluorescence properties of these compounds, contributing to our understanding of their role in biological systems and their potential applications in biochemistry and molecular biology (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Prediction of Biological Activity
Another avenue of research focuses on the synthesis of novel compounds and the prediction of their biological activity. For example, a study on the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems, with predictions on their biological activities being made using computational methods (Kharchenko, Detistov, & Orlov, 2008).
Functionalization Reactions and Heterocyclic Chemistry
The functionalization reactions of specific carboxylic acids and acid chlorides with amines like 2,3-diaminopyridine have been explored, leading to the formation of compounds with potential pharmacological properties. Such studies contribute to the field of heterocyclic chemistry and offer pathways for the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).
Novel Heterocyclic Ring Systems
Research has also focused on the synthesis of new heterocyclic ring systems, which are of significant interest in medicinal chemistry for their potential as drug candidates. The creation of such novel compounds expands the repertoire of molecules available for pharmacological testing and development (Caroti, Ceccotti, D. Settimo, Palla, & Primofiore, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZBDMAPJURDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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